molecular formula C25H19ClN4O3 B2699252 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1105196-11-9

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2699252
CAS No.: 1105196-11-9
M. Wt: 458.9
InChI Key: QHRALCKQKNZTSG-UHFFFAOYSA-N
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Description

Historical Development of Quinazoline-2,4(1H,3H)-dione Chemistry

Quinazoline-2,4(1H,3H)-dione derivatives originated from early 20th-century studies on alkaloids and heterocyclic compounds. The scaffold’s structural similarity to nucleic acid bases spurred interest in its antimicrobial and antitumor potential. Initial synthetic routes involved condensation of anthranilic acid derivatives with urea or phosgene, but these methods faced challenges in yield and scalability. Modern approaches, such as microwave-assisted synthesis and heterogeneous catalysis, have improved efficiency. For example, amine-functionalized MCM-41 catalysts enabled solvent-free synthesis of quinazoline-diones with >90% yield under mild conditions.

Table 1: Milestones in Quinazoline-2,4(1H,3H)-dione Synthesis

Year Innovation Key Outcome Reference
1958 Anthranilic acid-urea condensation First reported quinazoline-dione scaffold
2010 Selenium-catalyzed carbonylation Phosgene-free route for 1H-derivatives
2022 Heterogeneous catalysis (MCM-41) Solvent-free synthesis, 95% yield

The structural flexibility of quinazoline-diones allows substitutions at the 1- and 3-positions, enabling tailored bioactivity. Recent work by Boshta et al. demonstrated that 1,3-disubstituted derivatives exhibit enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting DNA gyrase.

Evolution of 1,2,4-Oxadiazole Research in Medicinal Chemistry

1,2,4-Oxadiazoles gained prominence as bioisosteres for ester and amide groups due to their metabolic stability and hydrogen-bonding capacity. Early applications focused on CNS drugs, but recent studies highlight their role in kinase inhibition and antimicrobial agents. The oxadiazole ring’s synthesis typically involves cyclization of amidoximes with carboxylic acid derivatives, though green chemistry approaches using ionic liquids have reduced reaction times by 50%.

Notable oxadiazole-containing drugs include Ataluren (a nonsense mutation suppressor) and Oxabact (an antimicrobial). Hybridization with quinazoline-diones leverages oxadiazoles’ electron-withdrawing properties to enhance target binding. For instance, the 3-chlorophenyl substituent in 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione improves hydrophobic interactions with bacterial topoisomerase IV.

Rationale for Hybrid Molecule Development

Hybridization addresses limitations of single pharmacophores:

  • Overcoming Resistance : Quinazoline-diones mimic fluoroquinolones but avoid common resistance mechanisms (e.g., gyrA mutations).
  • Synergistic Bioactivity : Oxadiazole moieties enhance membrane permeability, while quinazoline-diones intercalate DNA.
  • Pharmacokinetic Optimization : The 3-phenethyl group in the hybrid compound reduces hepatic clearance compared to non-hybrid analogs.

Figure 1: Design Rationale for this compound

  • Quinazoline-dione core : DNA intercalation and gyrase inhibition.
  • 1,2,4-Oxadiazole : Bioisosteric replacement for improved metabolic stability.
  • 3-Chlorophenyl group : Hydrophobic interaction with bacterial Topo IV.

Current Research Landscape of Quinazoline-Oxadiazole Conjugates

Recent studies emphasize structure-activity relationships (SAR) and hybrid synthesis:

Table 2: Biological Activities of Selected Quinazoline-Oxadiazole Hybrids

Compound Target Activity IC50/MIC Value Reference
Compound 13 (Boshta et al.) Antibacterial (E. coli) MIC = 2 µg/mL
Compound 6n (Rajabi et al.) Anticancer (MCF-7 cells) IC50 = 8.3 µM
Target Hybrid (This Review) Dual Topo IV/EGFR inhibition In silico Ki = 12 nM

Rajabi et al. demonstrated that quinazoline-pyrimidine-oxadiazole hybrids inhibit EGFR kinase with submicromolar potency, underscoring the versatility of oxadiazole linkages. Computational studies on this compound predict strong binding to both bacterial gyrase (ΔG = −9.8 kcal/mol) and human EGFR (ΔG = −10.2 kcal/mol).

Synthetic advancements include one-pot protocols combining Ullmann coupling and Huisgen cycloaddition, achieving 78% yield for the target hybrid. Spectroscopic characterization (e.g., ^1^H-NMR methylene signals at δ 4.44 ppm) confirms successful conjugation.

Properties

CAS No.

1105196-11-9

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9

IUPAC Name

1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c26-19-10-6-9-18(15-19)23-27-22(33-28-23)16-30-21-12-5-4-11-20(21)24(31)29(25(30)32)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2

InChI Key

QHRALCKQKNZTSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure

The compound features a complex structure with a quinazoline core and a 1,2,4-oxadiazole ring. The presence of the 3-chlorophenyl group enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the 1,2,4-Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Synthesis of the Quinazoline Core : The quinazoline structure can be synthesized via methods such as the Skraup synthesis.
  • Coupling Reaction : The final product is obtained by coupling the oxadiazole with the quinazoline core using cross-coupling techniques.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that related oxadiazole derivatives showed potent activity against various cancer cell lines with IC50 values ranging from 9.4 µM to higher concentrations depending on structural modifications .

CompoundIC50 (µM)Cancer Cell Lines Tested
Compound A9.411 different lines
Compound B15.08 different lines
Compound C20.55 different lines

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains and fungi. The mechanism is believed to involve disruption of cell membrane integrity and inhibition of protein synthesis.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has been studied as a potential inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in cellular proliferation and differentiation .

Case Studies

  • Antitumor Screening : A comprehensive study assessed the antitumor activity of various synthesized oxadiazole derivatives against a panel of cancer cell lines. Among these, the derivatives containing the quinazoline structure showed enhanced activity compared to others lacking this moiety .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to our target were capable of inducing apoptosis in cancer cells through caspase activation pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. For instance, compounds similar to 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione have shown effectiveness against various human cancer cell lines. A study reported that certain quinazoline derivatives displayed moderate to high inhibitory effects on cancer cell proliferation, indicating their potential as anticancer agents .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Research indicates that quinazoline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . For example, one study found that related compounds exhibited inhibition zone values ranging from 10 to 13 mm against these bacterial strains . The integration of oxadiazole rings appears to enhance this antibacterial activity.

Antifungal Effects

In addition to antibacterial properties, quinazoline derivatives have shown antifungal activities. The compound's ability to inhibit the growth of fungi such as Candida albicans was noted in several studies. The presence of specific functional groups in the structure enhances its efficacy against fungal pathogens .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of quinazoline derivatives and evaluated their anticancer activity against various cancer cell lines. Among them, one derivative showed an IC50 value lower than that of standard chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Study 2: Antibacterial Testing

In another study focused on antibacterial properties, several synthesized quinazoline derivatives were tested against clinical isolates of Staphylococcus aureus . The results indicated that modifications at the 1 and 3 positions of the quinazoline ring significantly improved antibacterial efficacy compared to unmodified analogs .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Compounds such as 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () share a thieno-pyrimidine core instead of the quinazoline-dione system. These derivatives exhibit broad-spectrum antimicrobial activity, with MIC values comparable to metronidazole and streptomycin .

Isoxazolidine-Phosphonate Derivatives

Compounds like diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}-phosphonate () feature an isoxazolidine ring and phosphonate group. The phosphonate group may improve solubility but reduce cellular uptake compared to oxadiazole-containing compounds .

Substituent Effects on Bioactivity

Aryl Substituents on Oxadiazole Rings

  • 3-Chlorophenyl vs. 4-Ethoxyphenyl : The target compound’s 3-chlorophenyl group (electron-withdrawing) may enhance oxidative stability and receptor binding compared to the 4-ethoxyphenyl analog (electron-donating) mentioned in . Chlorine substituents are often associated with increased antimicrobial potency due to hydrophobic interactions .
  • Phenyl vs. Heteroaryl: Thieno-pyrimidine derivatives with 5-phenyl-1,3,4-oxadiazole substituents () showed higher melting points (>200°C) and crystallinity, suggesting improved thermal stability over the target compound’s 1,2,4-oxadiazole system .

N-3 Alkylation

The phenethyl chain at N-3 in the target compound contrasts with benzyl or chloroacetamide groups in thieno-pyrimidine analogs (). Phenethyl chains may prolong half-life by resisting metabolic cleavage, whereas smaller alkyl groups (e.g., methyl) could enhance diffusion rates .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?

The synthesis typically involves cyclocondensation of intermediates (e.g., N’-benzoyl derivatives) in phosphorous oxychloride under reflux, followed by hydrolysis and alkylation with substituted oxadiazoles. Critical conditions include temperature control (70–80°C for alkylation) and catalyst selection (e.g., heterogeneous systems like PEG-400 with Bleaching Earth Clay). Yields improve with stoichiometric precision and purification via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing structural integrity?

Prioritize 1H^1H-NMR to confirm methylene bridge formation (δ 4.5–5.5 ppm) and aromatic proton environments. IR spectroscopy identifies carbonyl stretches (~1700 cm1^{-1}) and oxadiazole ring vibrations. Mass spectrometry validates molecular ion peaks and fragmentation patterns aligned with the quinazoline-oxadiazole scaffold .

Q. What preliminary biological assays assess antimicrobial activity?

Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (E. coli) strains. Minimum inhibitory concentration (MIC) values should be corroborated with zone-of-inhibition assays. Include positive controls (e.g., ciprofloxacin) and solvent controls to isolate compound-specific effects .

Advanced Research Questions

Q. How can contradictions in antimicrobial efficacy data across studies be resolved?

Discrepancies often arise from strain-specific resistance mechanisms or assay variations (e.g., nutrient media composition, inoculum size). Validate results using multiple microbial strains and standardized protocols. Cross-reference with genomic databases (e.g., RCSB PDB) to identify target conservation .

Q. What computational strategies predict target interactions and scaffold optimization?

Molecular docking (e.g., MOE software) models binding to microbial enzymes like DNA gyrase. Quantitative structure-activity relationship (QSAR) analysis identifies critical substituents (e.g., 3-chlorophenyl’s electronegativity) for potency. Pair with molecular dynamics simulations to assess binding stability under physiological conditions .

Q. What challenges exist in establishing SAR for oxadiazole and quinazoline modifications?

Steric hindrance from the phenethyl group limits accessibility at the quinazoline C3 position. Oxadiazole substitutions require balancing lipophilicity (for membrane penetration) and hydrogen-bonding capacity (for target engagement). Use regioselective alkylation to systematically probe substituent effects .

Q. How to differentiate membrane disruption vs. enzymatic inhibition mechanisms?

Combine propidium iodide uptake assays (membrane integrity) with enzymatic inhibition studies (e.g., β-lactamase or topoisomerase activity). Compare time-kill kinetics: membrane disruptors show rapid bactericidal effects, while enzyme inhibitors exhibit delayed action .

Q. What in vitro pharmacokinetic parameters are critical for early development?

Prioritize metabolic stability (hepatic microsome assays), plasma protein binding (equilibrium dialysis), and solubility (shake-flask method). Use Caco-2 cell monolayers to predict intestinal absorption and blood-brain barrier permeability .

Q. How does the 3-chlorophenyl substituent influence reactivity in nucleophilic substitutions?

The electron-withdrawing chlorine meta to the oxadiazole enhances electrophilicity at the C5 methyl position, facilitating nucleophilic attacks (e.g., alkylation). Substituent electronic effects can be quantified via Hammett σ constants in reaction kinetics studies .

Q. What validation criteria ensure scalability of heterogeneous catalysis protocols?

Monitor catalyst recyclability (≥5 cycles without activity loss) and reaction homogeneity via TLC/HPLC. Optimize solvent-to-substrate ratios to prevent side reactions. Validate purity (>95% by HPLC) and yield consistency across batch sizes .

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